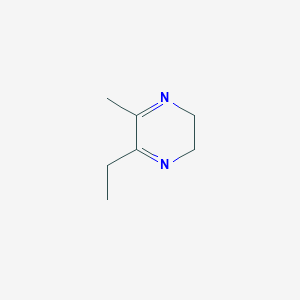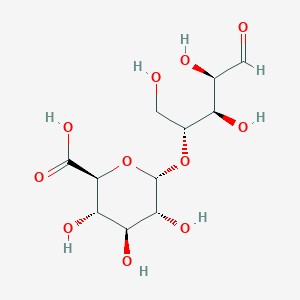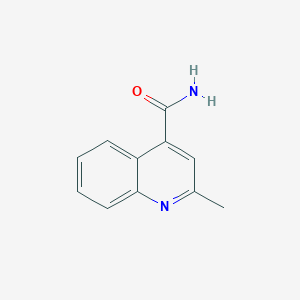
2-Methylquinoline-4-carboxamide
Vue d'ensemble
Description
2-Methylquinoline-4-carboxamide is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 g/mol . The IUPAC name for this compound is 2-methylquinoline-4-carboxamide .
Synthesis Analysis
The synthesis of 2-methylquinoline-4-carboxamide and its derivatives often requires aniline derivatives possessing electron-donating groups . The reaction is regioselective, and ring closure occurs at the position with less steric hindrance .
Molecular Structure Analysis
The molecular structure of 2-Methylquinoline-4-carboxamide consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .
Physical And Chemical Properties Analysis
2-Methylquinoline-4-carboxamide has a molecular weight of 186.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Discovery and Development
2-Methylquinoline-4-carboxamide serves as a vital scaffold in drug discovery due to its structural similarity to quinoline, which is a core template in medicinal chemistry. Its derivatives have been explored for their potential in treating various diseases, leveraging the compound’s ability to interact with biological targets .
Organic Synthesis: Building Blocks for Complex Molecules
In synthetic organic chemistry, 2-Methylquinoline-4-carboxamide is utilized as a building block for the synthesis of more complex molecules. Its versatility allows for the introduction of various functional groups, enabling the creation of a diverse array of compounds .
Pharmacology: Biological Activity Screening
This compound is subjected to biological activity screening to identify its efficacy in modulating biological pathways. It’s a part of the quinoline family, which is known for a broad spectrum of bioactivity, making it a candidate for developing new pharmacological agents .
Environmental Chemistry: Degradation Studies
The environmental impact of 2-Methylquinoline-4-carboxamide is studied to understand its degradation and persistence. This includes examining its breakdown products and their potential effects on ecosystems .
Biochemistry: Enzyme Inhibition
Research into the inhibitory effects of 2-Methylquinoline-4-carboxamide on specific enzymes can lead to the development of novel inhibitors that can be used to regulate metabolic pathways or treat diseases .
Analytical Chemistry: Chromatography and Spectroscopy
2-Methylquinoline-4-carboxamide is used as a standard in chromatographic and spectroscopic methods to develop new analytical techniques for detecting similar compounds in various samples .
Chemical Engineering: Process Optimization
The compound’s properties are analyzed to optimize chemical processes, such as improving yields, reducing side reactions, and enhancing the overall efficiency of production methods .
Material Science: Functional Materials
Exploring the use of 2-Methylquinoline-4-carboxamide in the development of functional materials, such as organic semiconductors or photovoltaic cells, is an emerging field of research. Its electronic properties are of particular interest .
Mécanisme D'action
Target of Action
The primary target of 2-Methylquinoline-4-carboxamide is the Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Mode of Action
2-Methylquinoline-4-carboxamide interacts with its target, HDAC, by inhibiting its activity . The inhibition of HDAC leads to an increase in acetylation levels of histone proteins, thereby influencing the expression of genes regulated by the histone. This can result in various changes in cellular functions, depending on the genes affected.
Biochemical Pathways
The inhibition of HDAC by 2-Methylquinoline-4-carboxamide affects the histone acetylation-deacetylation pathway . This pathway plays a crucial role in the regulation of gene expression. By inhibiting HDAC, the compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene expression. The downstream effects of this can vary widely, as they depend on the specific genes that are upregulated.
Result of Action
The molecular effect of 2-Methylquinoline-4-carboxamide’s action is the increased acetylation of histones due to HDAC inhibition . On a cellular level, this can lead to changes in gene expression that may result in various outcomes, such as increased cell death or decreased proliferation in cancer cells .
Propriétés
IUPAC Name |
2-methylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOAZYKFYMYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166382 | |
| Record name | 2-Methylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-4-carboxamide | |
CAS RN |
15821-13-3 | |
| Record name | 2-Methyl-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15821-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcinchoninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015821133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15821-13-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinoline-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methylcinchoninamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVK968936 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How are 2-methylquinoline-4-carboxamide derivatives synthesized, and what is their potential application in cancer treatment?
A1: A recent study [] explored the synthesis of novel N-(2-aminophenyl)-2-methylquinoline-4-carboxamide derivatives and their (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide counterparts. These compounds were synthesized and evaluated for their anticancer activity. While the specific details of the synthesis are beyond the scope of this Q&A, the research highlights the potential of these derivatives as anticancer agents. Further research is needed to explore their mechanisms of action and efficacy in vivo.
Q2: Can you provide an example of how the chemical structure of a benzylidene compound influences its reaction with potassium cyanide, particularly in the context of 2-methylquinoline-4-carboxamide formation?
A2: Research [] shows that the position of a nitro group on a benzylidene derivative of acetylacetone significantly impacts its reaction with potassium cyanide. For instance, the o-nitrobenzylidene derivative can cyclize to form a 3-acetyl-2-methylquinoline-4-carboxamide 1-oxide. This reaction highlights how subtle changes in the starting material's structure, specifically the position of the nitro group, can lead to different products, in this case, a 2-methylquinoline-4-carboxamide derivative.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



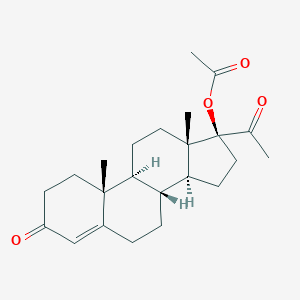
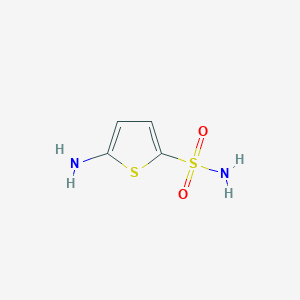
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
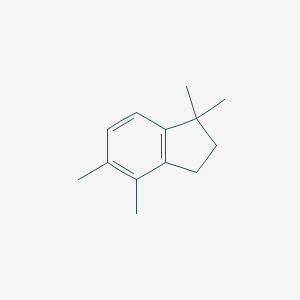
![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)
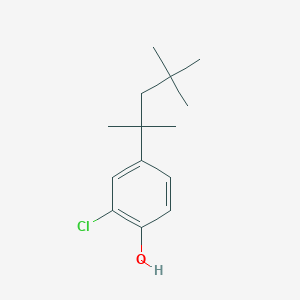

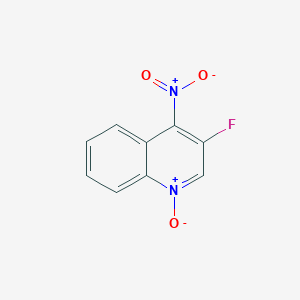
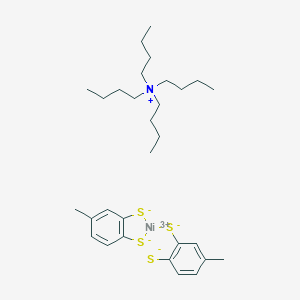

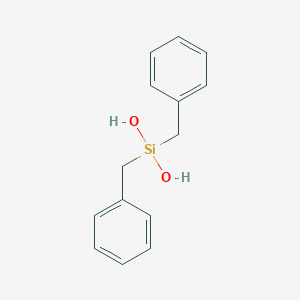
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
